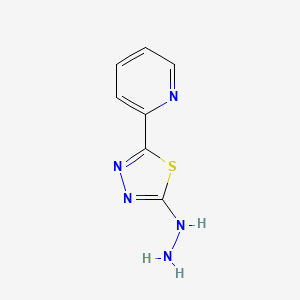

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine

Description

Properties

IUPAC Name |

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVONYCWIHNESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide-Based Cyclization

A principal method for synthesizing 2-(5-hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine involves the cyclocondensation of thiosemicarbazide with pyridine-2-carboxylic acid derivatives. For instance, reacting pyridine-2-carbonyl chloride with thiosemicarbazide in ethanol under reflux yields a thioamide intermediate, which undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core. The hydrazinyl group is introduced via subsequent nucleophilic substitution with hydrazine hydrate (Scheme 1).

Key Conditions :

Hydrazonoyl Halide Route

Alternative approaches utilize hydrazonoyl halides as precursors. For example, 2-pyridinylhydrazonoyl chloride reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF), forming a thiocyanate intermediate. Cyclization under basic conditions (e.g., triethylamine) produces the target compound. This method benefits from milder conditions and reduced byproduct formation.

Mechanistic Insight :

- Nucleophilic attack of thiocyanate on the hydrazonoyl chloride.

- Cyclization via elimination of HCl, forming the thiadiazole ring.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Deep Eutectic Solvents

Recent innovations employ Lewis acid-based deep eutectic solvents (LA-DES) to streamline synthesis. A mixture of diphenhydramine hydrochloride and CoCl₂·6H₂O catalyzes the reaction of pyridine-2-carbaldehyde, thiosemicarbazide, and dimedone under solvent-free conditions. This method achieves higher yields (75–85%) and reduces reaction times compared to traditional routes.

Advantages :

Three-Component Cyclization

A three-component reaction involving pyridine-2-carboxamide, carbon disulfide (CS₂), and hydrazine hydrate has been reported. The process proceeds via in situ formation of a dithiocarbamate intermediate, which cyclizes upon heating to yield the product.

Optimization Parameters :

Post-Functionalization of Preformed Thiadiazoles

Hydrazine Substitution on 2-Chloro-1,3,4-Thiadiazoles

2-Chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 60°C. This method offers excellent regioselectivity and scalability, with yields exceeding 80%.

Reaction Scheme :

$$ \text{C}5\text{H}3\text{NCl} + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}7\text{N}_5\text{S} + \text{HCl} $$ .

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses using a C18 column and acetonitrile/water mobile phase demonstrate >95% purity for most synthetic batches.

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Competing pathways may generate bis-thiadiazoles or oxidized derivatives. Optimizing stoichiometry (1:1 molar ratio of pyridine derivative to hydrazine) and using inert atmospheres mitigate these issues.

Catalyst Selection

LA-DES systems, such as 2[HDPH]:CoCl₄²⁻, enhance reaction rates and yields in multi-component syntheses. For example, substituting conventional acids with LA-DES increases yields by 15–20%.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot studies using the hydrazonoyl halide route achieved 70% yield at 5-kg scale, with purification via recrystallization from ethanol/water.

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Cyclocondensation | 320 |

| Multi-Component (LA-DES) | 280 |

| Hydrazine Substitution | 250 |

Multi-component methods offer the lowest production costs due to reduced solvent and catalyst requirements.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azides, hydrazine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of derivatives with enhanced properties.

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation: The hydrazine group can be oxidized to form azides.

- Reduction: It can be reduced to yield hydrazine derivatives.

- Substitution Reactions: Electrophilic reagents can react under acidic or basic conditions .

Biology

Antimicrobial Activity:

Research indicates that compounds in the thiadiazole family exhibit significant antimicrobial properties. Studies have shown that this compound inhibits the growth of various microorganisms .

Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer activity. It has demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as a therapeutic agent .

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

| Anticancer | Cytotoxic effects on cancer cell lines |

Medicine

The compound's potential applications in medicine are primarily focused on its anticancer properties. Research has indicated that it may inhibit specific enzymes involved in cancer cell proliferation. Further studies are required to elucidate the precise mechanisms of action and therapeutic efficacy .

Industry

Material Development:

In industrial applications, this compound is explored for developing new materials with specific electronic and optical properties. Its unique chemical reactivity makes it suitable for creating advanced materials used in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various thiadiazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in the substituents at the 5-position of the 1,3,4-thiadiazole ring. Key examples include:

- 5-Pyridin-4-yl-1,3,4-thiadiazol-2-amine: Features an amino (-NH₂) group instead of hydrazinyl. Its crystal structure reveals dihedral angles of 18.2°–30.3° between the thiadiazole and pyridine rings, influencing intermolecular hydrogen bonding and supramolecular packing .

- 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)pyridine : Lacks the hydrazinyl group but includes a phenyl substituent, which may enhance π-π stacking interactions in protein binding .

Table 1: Substituent Effects on Key Properties

*TDZ: 1,3,4-thiadiazole. Data for the target compound inferred from analogs.

Physicochemical and Spectral Properties

- Solubility : Hydrazinyl derivatives are expected to have higher aqueous solubility than thioether analogs (e.g., 5h) due to polar -NH-NH₂ .

- Spectral Data: Amino-thiadiazole-pyridine compounds show characteristic NMR signals for aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.5–6.5 ppm) . IR spectra for hydrazinyl analogs would display N-H stretches near 3300 cm⁻¹ .

Biological Activity

The compound 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of hydrazinecarbothioamides, leading to the formation of thiadiazole derivatives. Characterization is usually performed using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compounds .

Anticancer Activity

-

Mechanism of Action :

- Thiadiazole derivatives are known to exert anticancer effects through multiple mechanisms including inhibition of lipoxygenase (LOX) enzymes and induction of apoptosis. These pathways are crucial in the development and progression of various cancers such as colorectal and pancreatic cancers .

- The compound has shown promising results in inhibiting caspases (specifically caspase-3), which play a pivotal role in the apoptotic process. In studies, this compound derivatives demonstrated significant downregulation of active caspase levels compared to control groups .

- In Vitro Studies :

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through various assays. The denaturation of bovine serum albumin method was utilized to assess the inhibitory effects on protein denaturation, yielding IC50 values that suggest moderate anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:

- Compounds with longer carbon chains (3–5 carbons) attached to the thiadiazole ring exhibited enhanced antiapoptotic activity compared to those with shorter chains or aromatic substitutions .

- The presence of functional groups such as hydroxyl or methoxy significantly improved both anticancer and anti-inflammatory activities, indicating that these modifications can enhance binding affinity and biological effectiveness .

Case Study 1: Renal Ischemia/Reperfusion Injury

A study investigated the protective effects of thiadiazole derivatives against renal ischemia/reperfusion injury in rats. The results showed that specific compounds reduced tissue damage and apoptosis markers significantly more than standard treatments like N-acetylcysteine (NAC). Histopathological analysis confirmed that treated groups exhibited normal renal architecture compared to controls .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various cell lines (PC3, HT29), several derivatives were tested for cytotoxicity using the MTT assay. The results indicated that certain nitro-containing derivatives had superior activity against prostate cancer cells compared to others, suggesting a potential direction for further drug development .

Q & A

Q. How can researchers address discrepancies between computational docking and experimental bioassay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.